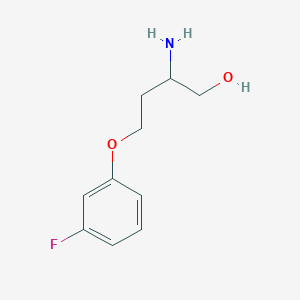

2-Amino-4-(3-fluorophenoxy)butan-1-ol

Description

2-Amino-4-(3-fluorophenoxy)butan-1-ol is a fluorinated amino alcohol derivative with the molecular formula C₁₀H₁₃FNO₂. Its structure comprises a four-carbon butanol backbone, featuring an amino group (-NH₂) at the C2 position, a hydroxyl group (-OH) at the C1 position, and a 3-fluorophenoxy group (-O-C₆H₄-F) at the C4 position.

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

2-amino-4-(3-fluorophenoxy)butan-1-ol |

InChI |

InChI=1S/C10H14FNO2/c11-8-2-1-3-10(6-8)14-5-4-9(12)7-13/h1-3,6,9,13H,4-5,7,12H2 |

InChI Key |

QLYDBVUSZFTUNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-fluorophenoxy)butan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 4-chlorobutan-1-ol.

Reaction Conditions: The reaction between 3-fluorophenol and 4-chlorobutan-1-ol is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form 4-(3-fluorophenoxy)butan-1-ol.

Amination: The intermediate 4-(3-fluorophenoxy)butan-1-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-fluorophenoxy)butan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 2-Amino-4-(3-fluorophenoxy)butan-2-one.

Reduction: Formation of 2-Amino-4-(3-fluorophenoxy)butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(3-fluorophenoxy)butan-1-ol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-fluorophenoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The 3-fluorophenoxy group in the target compound enhances aromaticity and lipophilicity compared to non-aromatic analogs like 4-Fluoro-1-butanol. This may improve membrane permeability in biological systems . This could increase solubility in polar solvents relative to non-amino fluorinated alcohols .

Positional Isomerism: Compared to 3-Amino-1-fluoro-4-phenyl-butan-2-ol (CAS 105608-78-4), the target compound’s phenoxy ether linkage replaces a direct phenyl substitution. This ether group may reduce steric hindrance and alter metabolic stability .

Physicochemical and Reactivity Comparisons

Boiling Points and Solubility (Inferred from Structural Analogues):

- Target Compound: Likely higher boiling point (>200°C) owing to multiple hydrogen-bonding sites (amino, hydroxyl) and aromatic bulk .

- 3-Amino-1-fluoro-4-phenyl-butan-2-ol: Intermediate solubility in organic solvents due to phenyl group hydrophobicity .

Reactivity Trends:

- Oxidation Sensitivity: The primary hydroxyl group in this compound may undergo oxidation to ketones under strong conditions, similar to butan-1-ol derivatives .

- Amino Group Reactivity: The primary amino group can participate in Schiff base formation or alkylation reactions, a feature absent in 4-Fluoro-1-butanol .

Biological Activity

2-Amino-4-(3-fluorophenoxy)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.21 g/mol. The presence of the fluorophenoxy group is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom in the structure may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Interaction with Receptors

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions may lead to antidepressant or anxiolytic effects.

Antioxidant Properties

Compounds with a similar structure have been evaluated for their antioxidant capabilities. The presence of the amino group may contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Study 1: Anticancer Activity

A study published in MDPI explored the anticancer properties of phenolic compounds, indicating that modifications such as fluorination can enhance cytotoxicity against cancer cell lines (e.g., PC-3 and SK-LU-1). Although not directly tested on this compound, the findings suggest a pathway for further investigation into its anticancer potential .

Study 2: Neuropharmacological Effects

Research on related compounds has shown promise in treating depression and anxiety disorders by modulating serotonin receptors. A study indicated that structural modifications significantly affect the binding affinity to these receptors, which could be applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.